N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide
Description
N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Properties
IUPAC Name |
N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-21(10-3-4-11-23-2)18(22)13-7-5-8-14-16(13)20-17(19-14)15-9-6-12-24-15/h5-9,12H,3-4,10-11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQBQQGRXWJWQSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCOC)C(=O)C1=C2C(=CC=C1)NC(=N2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a carboxylic acid derivative, such as formic acid or its esters, under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, where a thiophene boronic acid is coupled with a halogenated benzimidazole derivative in the presence of a palladium catalyst.
Attachment of the Methoxybutyl and Methyl Groups: The final step involves the alkylation of the benzimidazole nitrogen atoms with 4-methoxybutyl bromide and methyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, would be crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide can undergo oxidation reactions, forming sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzimidazole core can participate in nucleophilic substitution reactions, where the hydrogen atoms on the nitrogen can be replaced by various alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Alkylated or arylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, this compound has potential applications as an antimicrobial agent due to its benzimidazole core, which is known to inhibit the growth of various bacteria and fungi. It may also exhibit antiviral properties, making it a candidate for further investigation in virology.
Medicine
In medicine, this compound could be explored for its anticancer properties. Benzimidazole derivatives have been shown to interfere with microtubule formation, which is crucial for cell division, thereby inhibiting the growth of cancer cells.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic properties, such as organic semiconductors or photovoltaic materials, due to the presence of the thiophene ring.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to tubulin, preventing its polymerization into microtubules, which is essential for cell division. This leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the thiophene ring may interact with various enzymes or receptors, modulating their activity and contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybutyl)-N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide: Unique due to its specific substitution pattern and the presence of both a thiophene ring and a benzimidazole core.
N-methyl-2-thiophen-2-yl-1H-benzimidazole-4-carboxamide: Lacks the 4-methoxybutyl group, which may affect its solubility and biological activity.
N-(4-methoxybutyl)-N-methyl-1H-benzimidazole-4-carboxamide:
Uniqueness
The uniqueness of this compound lies in its combination of a thiophene ring and a benzimidazole core, which imparts both biological activity and potential electronic properties. This dual functionality makes it a versatile compound for various scientific and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
